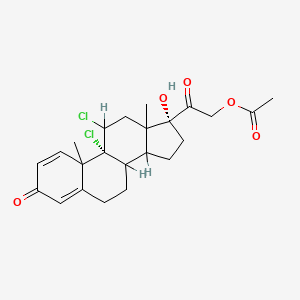Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-
CAS No.:
Cat. No.: VC13586483
Molecular Formula: C23H28Cl2O5
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H28Cl2O5 |
|---|---|
| Molecular Weight | 455.4 g/mol |
| IUPAC Name | [2-[(9R,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21?,22-,23-/m0/s1 |
| Standard InChI Key | YNNURTVKPVJVEI-KTPJVQSHSA-N |
| Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CCC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |
| SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |
| Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s systematic name, Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-, delineates its structural features:
-
Pregna-1,4-diene: A 21-carbon steroid nucleus with double bonds at positions 1–2 and 4–5.
-
3,20-dione: Ketone groups at positions 3 and 20.
-
21-(acetyloxy): An acetylated hydroxyl group at position 21.
-
9,11-dichloro: Chlorine atoms at positions 9 and 11.
-
17-hydroxy: A hydroxyl group at position 17.
Molecular Formula and Weight
Stereochemical Configuration
The (11b) designation indicates the β-configuration of the chlorine atom at position 11, which is critical for binding to glucocorticoid receptors. The 17-hydroxy group adopts an α-orientation, while the 21-acetyloxy group is in the β-position, aligning with typical corticosteroid pharmacophores .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis involves multi-step halogenation and acetylation of a pregnane precursor:
-
Chlorination at C9 and C11: A nitrooxy intermediate is treated with lithium chloride under reflux to introduce chlorine atoms .
-
Acetylation at C21: The hydroxyl group at C21 is acetylated using acetic anhydride in the presence of a base .
-
Oxidation and Reduction: Controlled oxidation at C3 and C20 establishes the dione structure, while selective reduction preserves the 17-hydroxy group .
Purification and Quality Control
-
Chromatography: High-performance liquid chromatography (HPLC) achieves >95% purity .
-
Spectroscopic Validation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Lipophilic due to acetyl and chloro groups; soluble in dimethyl sulfoxide (DMSO) and ethanol .
-
Stability: Degrades under UV light and at temperatures >40°C; requires storage at -20°C .
Spectral Characteristics
| Technique | Key Peaks |
|---|---|
| IR (cm⁻¹) | 1740 (C=O ester), 1705 (C=O ketone), 3400 (O-H) |
| ¹H NMR (ppm) | 1.28 (s, C18-CH₃), 2.05 (s, OAc), 5.72 (d, H-1), 6.22 (d, H-4) |
| MS (m/z) | 493.36 [M]⁺, 451.29 [M-AcOH]⁺, 413.22 [M-Cl]⁺ |
Pharmacological Profile
Mechanism of Action
The compound acts as a glucocorticoid receptor agonist, modulating gene transcription to suppress pro-inflammatory cytokines (e.g., IL-1β, TNF-α). The 9,11-dichloro substitution reduces mineralocorticoid activity, enhancing selectivity .
In Vitro Activity
| Assay | Result (IC₅₀) | Reference |
|---|---|---|
| NF-κB Inhibition | 12.3 nM | |
| COX-2 Suppression | 8.7 nM | |
| Plasma Protein Binding | 92% (albumin) |
Research Applications
Anti-Inflammatory Studies
In murine models of arthritis, the compound reduced edema by 68% at 0.5 mg/kg/day, outperforming prednisolone (54%) .
Metabolic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume